![molecular formula C6H6BNO4 B129752 4-Nitrophenylboronic acid CAS No. 24067-17-2](/img/structure/B129752.png)
4-Nitrophenylboronic acid
Overview
Description
4-Nitrobenzeneboronic Acid, also known as 4-Nitrophenylboronic Acid, is an organic compound with the molecular formula C6H6BNO4. It is a boronic acid derivative characterized by the presence of a nitro group (-NO2) attached to the benzene ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzeneboronic Acid can be synthesized through various methods. One common approach involves the reaction of 4-nitrobenzene with boronic acid under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of 4-Nitrobenzeneboronic Acid often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzeneboronic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The boronic acid group can participate in reduction reactions.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-aminobenzeneboronic acid .
Scientific Research Applications
Organic Synthesis
1.1 Suzuki-Miyaura Coupling Reactions
4-Nitrophenylboronic acid is predominantly known for its role as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals.
- Example Reaction Conditions :
- Reagents : this compound, aryl halides, palladium catalysts.
- Solvent : Typically conducted in polar aprotic solvents like dioxane or DMF.
- Temperature : Reactions are often run at elevated temperatures (80-110 °C) under inert atmospheres.
Reaction Component | Description |
---|---|
Reagents | This compound, aryl halides |
Catalyst | Palladium(0) complexes |
Solvent | Dioxane, DMF |
Temperature | 80-110 °C |
Case Study : A study demonstrated the successful coupling of this compound with various aryl halides, yielding products with high efficiency (up to 90% yield) under optimized conditions using tetrakis(triphenylphosphine)palladium(0) as a catalyst .
Analytical Chemistry
2.1 Colorimetric Detection of Hydrogen Peroxide
This compound has been employed in colorimetric assays for the detection of hydrogen peroxide (H₂O₂). The reaction involves the conversion of this compound to 4-nitrophenol upon interaction with H₂O₂, which can be monitored spectrophotometrically.
- Methodology :
- Concentration Range : Assays typically use concentrations ranging from 0 to 10 mM of H₂O₂.
- pH Conditions : Optimal pH for the reaction is around pH 11.
Temperature (°C) | Rate Constant (s⁻¹) |
---|---|
25 | 0.0315 |
37 | 0.1318 |
55 | 0.2977 |
80 | ~0.7155 |
The kinetics of this reaction revealed that increasing temperature significantly accelerates the reaction rate, confirming its utility in rapid detection applications .
Material Science
3.1 Synthesis of Functional Materials
This compound is also utilized in synthesizing functionalized polymers and materials. Its ability to form stable complexes with diols makes it valuable for creating materials with specific binding properties.
- Application Example : The incorporation of boronic acids into polymer matrices has been explored for developing sensors and drug delivery systems.
Biomedical Applications
4.1 Drug Development
Research indicates that derivatives of this compound can be used to synthesize potential drug candidates targeting various diseases due to their ability to modulate biological pathways through boronate ester formation with diols present in biomolecules.
Mechanism of Action
The mechanism of action of 4-Nitrobenzeneboronic Acid involves its ability to form stable complexes with various metal catalysts, such as palladium. This property makes it an effective reagent in cross-coupling reactions. The nitro group also plays a role in the compound’s reactivity, influencing its behavior in different chemical environments .
Comparison with Similar Compounds
4-Aminobenzeneboronic Acid: Similar structure but with an amino group instead of a nitro group.
4-Methylbenzeneboronic Acid: Contains a methyl group instead of a nitro group.
4-Chlorobenzeneboronic Acid: Features a chlorine atom in place of the nitro group.
Uniqueness: 4-Nitrobenzeneboronic Acid is unique due to the presence of the nitro group, which significantly affects its reactivity and applications. The nitro group enhances the compound’s ability to participate in various chemical reactions, making it a versatile reagent in organic synthesis .
Biological Activity
4-Nitrophenylboronic acid (4-NPBA) is a member of the boronic acid family, which has garnered significant attention in biological and medicinal chemistry due to its unique properties and biological activities. This article explores the biological activity of 4-NPBA, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
This compound is characterized by its ability to form reversible complexes with diols, a property that underlies many of its biological activities. Its chemical structure can be summarized as follows:
- Molecular Formula : CHBNO
- Molecular Weight : 155.93 g/mol
- CAS Number : 24067-17-2
The primary mechanism through which 4-NPBA exerts its biological effects is through the formation of complexes with cis-diols present in various biomolecules. This interaction can disrupt normal cellular processes, leading to various physiological effects.
- Disruption of Cellular Structures : Research has shown that boronic acids, including 4-NPBA, can induce morphological changes in plant cells by disrupting cytoplasmic strands and causing cell-to-wall detachment. For instance, studies have demonstrated that treatment with 4-NPBA leads to significant cellular disruption in Nicotiana tabacum cells, where up to 97% of cells exhibited partial or complete disruption after exposure .
- Inhibition of Enzymatic Activity : Boronic acids are known to inhibit proteasome activity by forming reversible covalent bonds with the active site of proteasomal enzymes. This inhibition is particularly relevant in cancer therapy, where proteasome inhibitors are used to induce apoptosis in cancer cells.
Anticancer Activity
4-NPBA has been studied for its potential anticancer properties. It acts similarly to other boronic acid derivatives like bortezomib, a well-known proteasome inhibitor used in multiple myeloma treatment. The ability of 4-NPBA to inhibit cell growth and induce apoptosis in cancer cell lines has been demonstrated in several studies.
- Case Study : In one study, the efficacy of 4-NPBA was tested against various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations. This effect was attributed to the compound's ability to disrupt proteasomal function and alter cell cycle progression .
Antibacterial and Antiviral Activity
In addition to its anticancer properties, 4-NPBA exhibits antibacterial and antiviral activities. Its mechanism involves the inhibition of bacterial enzyme systems that rely on boron for their function.
- Research Findings : A study indicated that 4-NPBA could inhibit the growth of certain bacterial strains by interfering with their metabolic pathways . Furthermore, its potential as an antiviral agent has been explored, particularly concerning viruses that utilize glycoproteins for entry into host cells.
Applications in Medicinal Chemistry
The unique properties of 4-NPBA make it a valuable tool in medicinal chemistry:
- Drug Development : Its ability to form stable complexes with diols is exploited in drug design, particularly for developing targeted therapies that require selective binding to specific biomolecules.
- Sensors and Diagnostics : Due to its binding properties, 4-NPBA is also being investigated for use in biosensors that detect sugars and other diol-containing compounds.
Comparative Analysis
The following table summarizes key characteristics and biological activities of various boronic acids compared to this compound:
Compound | Anticancer Activity | Antibacterial Activity | Mechanism of Action |
---|---|---|---|
This compound | Yes | Yes | Proteasome inhibition; diol complexation |
Bortezomib | Yes | No | Proteasome inhibition |
Phenylboronic Acid | Moderate | Yes | Diol complexation |
Properties
IUPAC Name |
(4-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFJAFZHYOAMHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378549 | |
Record name | 4-Nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24067-17-2 | |
Record name | 4-Nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Nitrophenylboronic acid contribute to understanding the oxidative potential of atmospheric aerosols?
A1: this compound is utilized as a reagent in the This compound assay to quantify organic hydroperoxides present in secondary organic aerosols (SOAs) []. This information helps researchers determine the contribution of organic hydroperoxides to the overall oxidative potential of SOAs, which can impact air quality and human health.
Q2: Can you describe a recent application of this compound in the field of catalysis?
A2: In a recent study, this compound was used as a substrate to demonstrate the catalytic activity of a novel material: ultrafine palladium nanoparticles supported on a multifunctional tubular organic cage (Pd@MTC1-1/5) []. This material exhibited remarkable efficiency in a cascade reaction involving the visible light-induced aerobic hydroxylation of this compound to 4-nitrophenol, followed by hydrogenation reduction with sodium borohydride.
Q3: What insights into the structural characteristics of this compound and its interaction with other molecules can be gained from recent research?
A3: Crystal structure determination of complexes formed between this compound and salicylhydroxamic acid confirmed the N,O-binding mode, where the boronic acid condenses with both the phenolic OH and hydroxamic NH groups of the ligand []. This type of interaction is crucial for understanding the complexation behavior of this compound and its potential applications in bioconjugation and sensing.
Q4: Are there any industrial applications for this compound?
A4: While not explicitly mentioned in the provided research, 4-Aminobenzeneboric acid hydrochloride, a derivative of this compound, can be synthesized through a process involving this compound as an intermediate []. This method is highlighted for its industrial suitability due to its mild conditions, high yield, safety, and reliability, suggesting potential applications in the production of pharmaceuticals or other fine chemicals.
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